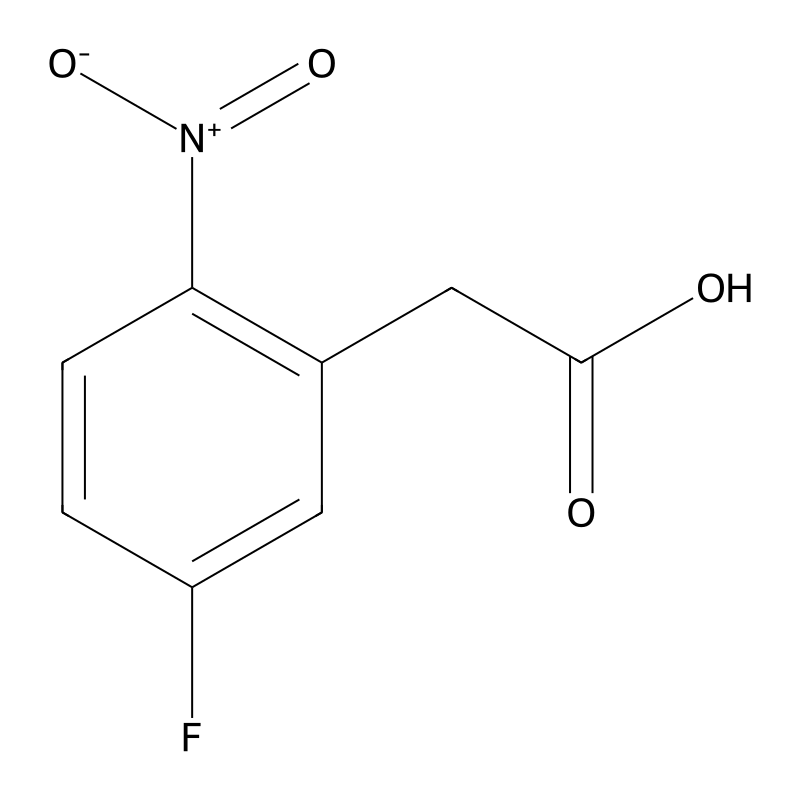

5-Fluoro-2-nitrophenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

5-Fluoro-2-nitrophenylacetic acid is a synthetic organic compound with the molecular formula C₈H₆FNO₄. Its synthesis has been reported in several scientific publications, utilizing various methods such as the Knoevenagel condensation and the malonic acid reaction. [, ] Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. []

Potential Applications:

While the specific research applications of 5-fluoro-2-nitrophenylacetic acid are limited, its chemical structure suggests potential uses in different scientific fields:

- Material Science: The nitro and fluorine functional groups in the molecule could be beneficial in developing new materials with specific properties like electrical conductivity or optical behavior. However, further research is needed to explore this possibility.

- Medicinal Chemistry: The presence of the nitro group might contribute to potential biological activity, making it a candidate for further investigation in drug discovery. However, its specific activity and potential therapeutic effects are currently unknown and require extensive research.

- Organic Synthesis: The molecule could serve as a building block or intermediate in the synthesis of more complex organic molecules with desired functionalities. However, its specific use in this context is not yet widely documented.

5-Fluoro-2-nitrophenylacetic acid is an aromatic compound with the molecular formula C₈H₆FNO₄ and a molecular weight of approximately 199.14 g/mol. It features a phenyl ring substituted with both a fluorine atom at the fifth position and a nitro group at the second position, along with an acetic acid moiety. This unique structure contributes to its chemical properties and biological activities, making it a compound of interest in various fields, including medicinal chemistry and pharmaceuticals .

- Explosive nature: Nitro groups can be explosive under certain conditions.

- Irritating and corrosive properties: Aromatic nitro compounds can be irritating to skin and eyes.

- Nucleophilic Substitution: The presence of the nitro group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's biological activity.

These reactions are significant for modifying the compound for various applications in drug development and synthesis .

5-Fluoro-2-nitrophenylacetic acid exhibits notable biological activities, particularly in pharmacology. Its structural features allow it to interact with biological systems effectively. Research has indicated potential applications as a prodrug, where it can release active therapeutic agents upon metabolic conversion. The presence of fluorine may enhance lipophilicity, potentially improving bioavailability and cellular uptake .

Several synthesis methods for 5-Fluoro-2-nitrophenylacetic acid have been documented:

- From 3-Methylphenethyl Alcohol: This method involves multiple steps, including nitration and fluorination processes.

- Direct Nitration of Fluorinated Phenyl Acids: This approach uses concentrated nitric acid to introduce the nitro group onto a fluorinated phenyl precursor.

- Fluorination Reactions: Utilizing fluorinating agents to selectively introduce fluorine into the aromatic ring can also be employed as part of the synthesis.

These methods provide flexibility in obtaining the compound with varying yields and purity levels .

5-Fluoro-2-nitrophenylacetic acid has several applications:

- Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer treatment.

- Chemical Research: Used in studies investigating structure-activity relationships in drug design.

- Analytical Chemistry: Employed as a standard in chromatographic techniques due to its distinct chemical properties.

The compound's unique features make it valuable in both research and practical applications .

Interaction studies of 5-Fluoro-2-nitrophenylacetic acid have focused on its ability to bind with biological targets, such as enzymes or receptors. These studies often employ techniques like:

- Molecular Docking: To predict how the compound interacts with specific biological macromolecules.

- In Vitro Assays: To evaluate its efficacy and toxicity against various cell lines.

Such studies are crucial for understanding its potential therapeutic uses and optimizing its pharmacological profiles .

Several compounds share structural similarities with 5-Fluoro-2-nitrophenylacetic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluoro-5-nitrophenylacetic acid | C₈H₆FNO₄ | Similar nitro and fluoro substitutions |

| 4-Fluoro-2-nitrophenylacetic acid | C₈H₆FNO₄ | Different positional isomer affecting activity |

| 5-Chloro-2-nitrophenylacetic acid | C₈H₆ClNO₄ | Chlorine instead of fluorine; different reactivity |

The uniqueness of 5-Fluoro-2-nitrophenylacetic acid lies in its specific combination of fluorine and nitro groups at defined positions, which influences its reactivity and biological activity compared to these similar compounds .

Molecular Structure and Conformation

5-Fluoro-2-nitrophenylacetic acid possesses a molecular formula of C₈H₆FNO₄ with a molecular weight of 199.14 grams per mole [1] [2] [3]. The compound features a benzene ring substituted with a fluorine atom at the 5-position and a nitro group at the 2-position, with an acetic acid moiety attached to the aromatic system [1] [4]. The International Union of Pure and Applied Chemistry name for this compound is 2-(5-fluoro-2-nitrophenyl)acetic acid [2] [3] [4].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: OC(=O)CC1=C(C=CC(F)=C1)N+=O [1] [2] [3]. This representation illustrates the spatial arrangement of the functional groups, with the carboxylic acid group (-COOH) connected to the aromatic ring through a methylene bridge (-CH₂-) [4].

The presence of both electron-withdrawing groups (nitro and fluorine) on the aromatic ring significantly influences the electronic distribution within the molecule [5]. Computational studies on similar nitrophenylacetic acid derivatives have demonstrated that the nitro group introduces considerable electronic perturbation to the aromatic system, affecting both the molecular geometry and electronic properties [5]. The fluorine atom, being highly electronegative, further modulates the electron density distribution, creating a unique electronic environment that influences the compound's reactivity and spectroscopic properties [6] [7].

Crystallographic Analysis

Crystallographic data for 5-Fluoro-2-nitrophenylacetic acid reveals important structural parameters that define its solid-state arrangement [8]. The compound crystallizes as a solid at room temperature, with crystal formation being facilitated through intermolecular hydrogen bonding interactions typical of carboxylic acid derivatives [8].

The molecular geometry optimization studies conducted using computational methods have provided insights into the preferred conformational states of the molecule [5]. The nitro group and the carboxylic acid functionality both participate in defining the overall molecular conformation through their electronic and steric effects [5]. The aromatic ring maintains planarity, while the acetic acid side chain can adopt different conformational arrangements depending on the crystalline environment [8].

Crystals suitable for X-ray crystallography analysis can be obtained through recrystallization from appropriate solvent systems, typically involving ethanol-water mixtures [8]. The crystallographic analysis provides precise bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing of the molecules [9].

Physical Constants

The physical constants of 5-Fluoro-2-nitrophenylacetic acid have been determined through experimental measurements and provide essential data for compound identification and characterization [1] [10] [11].

| Physical Property | Value | Source |

|---|---|---|

| Molecular Weight | 199.14 g/mol | [1] [2] [3] |

| Melting Point | 153-157°C | [1] [2] [3] [12] |

| Boiling Point | 343.6±27.0°C at 760 mmHg | [10] [11] |

| Density | 1.5±0.1 g/cm³ | [10] [11] |

| Flash Point | 161.6±23.7°C | [11] |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C | [11] |

Melting Point (153-157°C)

The melting point of 5-Fluoro-2-nitrophenylacetic acid ranges from 153°C to 157°C, as consistently reported across multiple sources [1] [2] [3] [12] [13]. This relatively narrow melting point range indicates good compound purity and crystalline uniformity [12] [13]. The melting point determination is typically performed using standard pharmacopeial methods, with the compound appearing as white to light yellow powder or crystalline material [12] [13].

The melting point range reflects the influence of intermolecular forces present in the solid state, including hydrogen bonding between carboxylic acid groups and dipolar interactions involving the nitro and fluorine substituents [1] [12]. Comparative analysis with related nitrophenylacetic acid derivatives shows that the fluorine substitution contributes to the specific thermal behavior observed for this compound [10].

Boiling Point (343.6±27.0°C at 760 mmHg)

The boiling point of 5-Fluoro-2-nitrophenylacetic acid has been determined to be 343.6±27.0°C at standard atmospheric pressure (760 mmHg) [10] [11]. This value represents a predicted boiling point based on molecular structure and intermolecular force considerations [10] [11]. The relatively high boiling point is attributed to the presence of strong intermolecular hydrogen bonds formed by the carboxylic acid group and dipolar interactions involving the nitro functionality [10].

The uncertainty range of ±27.0°C reflects the computational nature of this determination and the complex interplay of molecular forces that influence the vapor-liquid equilibrium [11]. The boiling point data is essential for understanding the compound's thermal stability and volatility characteristics under various temperature conditions [10] [11].

Density (1.5±0.1 g/cm³)

The density of 5-Fluoro-2-nitrophenylacetic acid is reported as 1.5±0.1 g/cm³ [10] [11]. This density value is significantly higher than water, reflecting the presence of the dense aromatic ring system and the heavy atoms (fluorine and nitrogen) within the molecular structure [11]. The density measurement is typically determined at standard temperature and pressure conditions [10].

The relatively high density can be attributed to the efficient molecular packing in the solid state, facilitated by intermolecular hydrogen bonding and aromatic stacking interactions [11]. The density value is consistent with other substituted phenylacetic acid derivatives and provides important information for compound handling and formulation considerations [10] [11].

Spectroscopic Identification Markers

Spectroscopic analysis of 5-Fluoro-2-nitrophenylacetic acid provides definitive identification markers through various analytical techniques [14] [6] [15]. The compound exhibits characteristic spectral features that arise from its unique combination of functional groups [16] [17].

Infrared Spectroscopy Characteristics:

The infrared spectrum displays distinctive absorption bands corresponding to the various functional groups present in the molecule [18]. The carboxylic acid group exhibits characteristic stretching vibrations, with the carbonyl (C=O) stretch appearing in the region of 1650-1750 cm⁻¹ [18]. The hydroxyl (O-H) stretch of the carboxylic acid group appears as a broad absorption between 2500-3500 cm⁻¹ [18] [19]. The nitro group contributes strong absorption bands corresponding to the asymmetric and symmetric N-O stretching vibrations [20].

Nuclear Magnetic Resonance Spectroscopy:

The ¹H nuclear magnetic resonance spectrum reveals the aromatic proton signals and the methylene protons of the acetic acid side chain [16]. The aromatic region typically shows complex multiplet patterns due to the substitution pattern on the benzene ring [16]. The ¹³C nuclear magnetic resonance spectrum provides information about the carbon framework, with characteristic chemical shifts for the aromatic carbons, the carboxyl carbon, and the methylene carbon [16].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy:

The ¹⁹F nuclear magnetic resonance spectrum provides a highly sensitive probe for the fluorine environment [6] [15] [21]. Fluorine chemical shifts are extremely sensitive to the electronic environment, and the presence of the nitro group in the ortho position significantly influences the fluorine chemical shift [6] [21]. The ¹⁹F chemical shift typically appears in the aromatic fluorine region, approximately -80 to -170 parts per million relative to trichlorofluoromethane [21] [17].

Mass Spectrometry:

Mass spectrometric analysis reveals the molecular ion peak at m/z 199, corresponding to the molecular weight of the compound [11] [22]. Fragmentation patterns provide structural confirmation through the loss of characteristic fragments such as the carboxyl group (45 mass units) and the nitro group (46 mass units) [11] [22].

XLogP3

GHS Hazard Statements

H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant